molecular formula C20H21N3S B2791064 N-isopropyl-2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinamine CAS No. 303147-75-3

N-isopropyl-2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinamine

Cat. No.: B2791064
CAS No.: 303147-75-3
M. Wt: 335.47
InChI Key: LDQGPWQZZFXLKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopropyl-2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinamine is a complex organic compound with a pyrimidine core structure This compound is characterized by the presence of an isopropyl group, a phenyl group, and a phenylsulfanyl methyl group attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinamine typically involves multi-step organic reactions. One common method includes the reaction of 2-phenyl-4,6-dichloropyrimidine with isopropylamine to introduce the isopropyl group. This is followed by the substitution of the chlorine atom at the 6-position with a phenylsulfanyl methyl group using thiophenol and formaldehyde under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinamine undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, especially at the 4 and 6 positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Thiophenol, formaldehyde, isopropylamine.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

N-isopropyl-2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-isopropyl-2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The phenylsulfanyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    6-Phenylsulfanyluracil: Similar structure but with a uracil core instead of pyrimidine.

    Phenylsulfanylmethylpyrimidine: Lacks the isopropyl group.

    Phenylsulfanylpyrimidine: Lacks both the isopropyl and methyl groups.

Uniqueness

N-isopropyl-2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinamine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the isopropyl group enhances its hydrophobicity, while the phenylsulfanyl methyl group provides additional sites for chemical modification and interaction with biological targets .

Properties

IUPAC Name

2-phenyl-6-(phenylsulfanylmethyl)-N-propan-2-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3S/c1-15(2)21-19-13-17(14-24-18-11-7-4-8-12-18)22-20(23-19)16-9-5-3-6-10-16/h3-13,15H,14H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDQGPWQZZFXLKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC(=NC(=C1)CSC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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